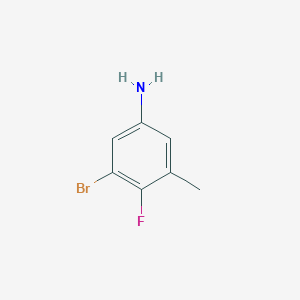

3-Bromo-4-fluoro-5-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFN |

|---|---|

Molecular Weight |

204.04 g/mol |

IUPAC Name |

3-bromo-4-fluoro-5-methylaniline |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 |

InChI Key |

QZVKPIOMMWAMLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Fluoro 5 Methylaniline

Strategies for Aromatic Bromination and Fluorination

The introduction of bromine and fluorine atoms onto the aromatic ring is a critical aspect of the synthesis of 3-bromo-4-fluoro-5-methylaniline. The positions of these halogens (3-bromo and 4-fluoro) relative to the methyl and amino groups necessitate carefully controlled synthetic strategies.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto an aromatic ring. libretexts.org In the context of synthesizing this compound, this approach is central to the introduction of the bromine atom.

The general mechanism of electrophilic aromatic bromination involves the generation of a strong electrophile, typically by activating molecular bromine with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The benzene (B151609) ring, acting as a nucleophile, attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org Subsequent loss of a proton from the ring restores aromaticity and yields the brominated product. libretexts.org

The reactivity and orientation of substitution in EAS reactions are heavily influenced by the substituents already present on the aromatic ring. In the case of precursors to this compound, the amino (or a protected form) and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay of these directing effects is crucial for achieving the desired substitution pattern. For instance, the powerful activating and directing effect of an amino group can lead to polybromination, often necessitating the use of a protecting group to moderate its reactivity.

Regioselective Halogenation Techniques

Achieving the specific 3-bromo-4-fluoro-5-methyl substitution pattern requires a high degree of regioselectivity. The directing effects of the existing substituents on the precursor molecule are paramount in guiding the incoming halogen to the desired position.

Radical halogenation, particularly bromination, can exhibit significant regioselectivity. youtube.comyoutube.com The selectivity is dictated by the stability of the radical intermediate formed during the reaction. youtube.com While chlorination tends to be less selective due to its more exothermic and faster nature, bromination is a slower and more selective process, favoring the formation of the most stable radical intermediate. youtube.com This principle is critical when considering the sequence of halogenation and other functional group manipulations in the synthesis.

Recent advancements have focused on developing highly regioselective halogenation methods. For example, the use of N-halosuccinimides in fluorinated alcohols has been shown to provide good yields and high regioselectivity for the halogenation of arenes under mild conditions. nih.gov Such methods could be instrumental in controlling the precise placement of the bromine atom in the synthesis of this compound.

Precursor Selection and Design for the Aniline (B41778) Framework

The synthesis of this compound relies on the judicious choice of starting materials. A common strategy involves the modification of a pre-existing substituted aniline or a related aromatic compound. For instance, 3-bromo-5-methylaniline (B1274160) can serve as a precursor, with the subsequent introduction of the fluorine atom. ontosight.ai Alternatively, a compound like 5-bromo-4-fluoro-2-methylaniline, which already contains the desired halogen and methyl substituents, could be a key intermediate. ossila.com

The synthesis often begins with a more readily available starting material, such as 3,5-dimethylaniline. chemicalbook.com This compound can undergo a series of reactions, including protection of the amino group, followed by regioselective bromination and subsequent functional group manipulations to introduce the fluorine atom and deprotect the aniline.

The chemical properties of the precursors are a key consideration. The presence of an electron-donating methyl group and an amino group influences the reactivity of the benzene ring, while the bromine atom can be susceptible to nucleophilic substitution. ontosight.ai

Reaction Conditions and Optimization

The efficiency and success of the synthesis of this compound are highly dependent on the reaction conditions. The choice of catalyst, solvent, and temperature plays a pivotal role in controlling the reaction rate, yield, and selectivity.

Catalyst Systems in Halogenation and Amination (e.g., Palladium Complexes)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds and are integral to modern organic synthesis. wiley.com These reactions are crucial for constructing the aniline framework itself or for introducing the amino group at a specific stage of the synthesis.

The effectiveness of palladium-catalyzed amination depends significantly on the ligand coordinated to the palladium center. wiley.com Ligands such as bis[2-(diphenylphosphino)phenyl] ether (DPEphos) in combination with palladium acetate (B1210297) have proven to be highly active for coupling anilines with aryl bromides. mit.edu The development of new ligands continues to expand the scope and efficiency of these reactions, allowing for couplings to occur even at room temperature. wiley.com For instance, a combination of a palladium-N-heterocyclic carbene (NHC) catalyst is effective for the amination of aryl sulfides with anilines. nih.govkyoto-u.ac.jp

In the context of halogenation, Lewis acids like FeBr₃ are classic catalysts for electrophilic bromination. The choice of catalyst can influence the regioselectivity of the reaction.

Solvent Effects and Temperature Control

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. acs.org In electrophilic aromatic bromination, the solvent can influence the isomer distribution of the products. acs.orgacs.org For example, the use of fluorinated alcohols as solvents in halogenation reactions with N-halosuccinimides has been shown to enhance regioselectivity. nih.gov In some cases, solvent-free conditions using reagents like alumina-supported N-bromosuccinimide can offer a rapid and efficient method for ring bromination. researchgate.net

Temperature is another critical parameter that must be carefully controlled. Many synthetic steps, such as the addition of highly reactive reagents like organolithiums, are performed at very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. chemicalbook.com Conversely, some reactions may require heating to proceed at a reasonable rate. chemicalbook.com The optimization of both solvent and temperature is essential for maximizing the yield and purity of this compound.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1174005-79-8 synquestlabs.com | C₇H₇BrFN synquestlabs.com | 204.04 nih.gov |

| 3-Bromo-5-fluoro-4-methylaniline | 207110-35-8 nih.govsigmaaldrich.com | C₇H₇BrFN nih.govsigmaaldrich.com | 204.04 nih.gov |

| 4-Bromo-3-fluoro-5-methylaniline | 1356113-07-9 nih.gov | C₇H₇BrFN nih.gov | 204.04 nih.gov |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 ossila.com | C₇H₇BrFN ossila.com | Not specified |

| 3-Bromo-5-methylaniline | 74586-53-1 synquestlabs.com | C₇H₈BrN synquestlabs.com | 186.052 synquestlabs.com |

| 4-Bromo-3,5-dimethylaniline | 59557-90-3 chemicalbook.com | Not specified | Not specified |

| 3-Bromo-5-fluoro-2-methoxy-4-methylaniline | 2187434-04-2 synquestlabs.com | C₈H₉BrFNO synquestlabs.com | Not specified |

Stoichiometric Considerations for Controlled Substitution

The synthesis of halogenated anilines requires careful management of stoichiometry to prevent overreaction and ensure regioselectivity. The amino group (-NH2) in aniline and its derivatives is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. libretexts.orgbyjus.com This high reactivity can make controlled, selective substitution challenging.

Direct bromination of anilines with bromine water, for instance, typically results in the formation of a 2,4,6-tribromoaniline (B120722) precipitate, as the reaction is difficult to stop at the monosubstituted stage. libretexts.orgbyjus.com To achieve controlled monobromination, the strong activating effect of the amino group must be moderated. This is commonly accomplished by converting the amine into an amide, for example, through acetylation with acetyl chloride or acetic anhydride. chemistrysteps.com The resulting acetamido group (-NHCOCH3) is still an ortho-, para-directing activator, but its activating influence is significantly reduced because the nitrogen's lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. libretexts.orgchemistrysteps.com

This attenuation of reactivity allows for a stoichiometric amount of the electrophile (e.g., one equivalent of bromine) to be used, leading to a single substitution on the aromatic ring. After the desired substitution is achieved, the protecting acetyl group can be removed by hydrolysis to regenerate the amine. libretexts.org This protection-substitution-deprotection strategy is fundamental for controlling the stoichiometry and achieving the desired substitution pattern in the synthesis of complex anilines.

Table 1: Effect of Amine Protection on Stoichiometric Control of Aniline Bromination

| Reactant | Brominating Agent & Stoichiometry | Typical Product(s) | Rationale for Control |

|---|---|---|---|

| Aniline | 3+ equivalents Br₂ in H₂O | 2,4,6-Tribromoaniline | The highly activating -NH₂ group promotes multiple substitutions, making stoichiometric control for monosubstitution nearly impossible. libretexts.orgbyjus.com |

Multi-Step Synthetic Pathways from Simpler Aromatic Precursors

The creation of a specific polysubstituted aniline like this compound invariably involves a multi-step synthetic sequence starting from simpler, more readily available aromatic compounds. The order in which the substituents are introduced is critical, as the directing effects of the groups already present on the ring will determine the position of the next substitution. libretexts.org

A potential synthetic sequence could be as follows:

Protection: The starting material, 3-fluoro-5-methylaniline, would first have its amino group protected, for instance, by acetylation to form N-(3-fluoro-5-methylphenyl)acetamide. This step moderates the reactivity of the amine and prevents unwanted side reactions in subsequent steps. libretexts.org

Electrophilic Bromination: The N-acetylated compound would then undergo bromination. The acetamido group is an ortho-, para-director, as are the fluoro and methyl groups. The position of bromination would be determined by the combined electronic and steric effects of these groups. The most likely position for substitution would be ortho to the powerful acetamido director and para to the methyl group (position 4), which is not the desired isomer. Therefore, a different precursor would be required.

A more viable route might start with a precursor where the substitution pattern is more easily controlled, such as 2-bromo-4-nitrotoluene. google.com However, to achieve the specific this compound structure, a carefully chosen starting material and reaction sequence are paramount. For instance, a route could be envisioned starting from 3-bromo-5-nitrotoluene:

Fluorination via Diazotization: The nitro group could be reduced to an amine, followed by a Sandmeyer or Schiemann reaction to introduce the fluorine atom. However, controlling the regiochemistry would remain a significant challenge.

Nitration and Reduction: Many syntheses of substituted anilines rely on the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine. The nitro group is a strong deactivator and meta-director, which can be used strategically to place other substituents before it is converted to the activating amino group. libretexts.org

The development of new catalytic systems, such as palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination), provides alternative routes to anilines from aryl halides, offering different strategic possibilities for constructing complex molecules.

Table 2: Illustrative Steps in a Hypothetical Multi-Step Aniline Synthesis

| Step | Reaction Type | Reagents | Purpose |

|---|---|---|---|

| 1 | Protection (Acetylation) | Acetic Anhydride | To reduce the activating effect of the amine and direct subsequent substitutions. libretexts.org |

| 2 | Electrophilic Aromatic Substitution (e.g., Bromination) | Br₂, FeBr₃ | To introduce a halogen at a specific position, guided by the directing effects of existing groups. libretexts.org |

| 3 | Nitration | HNO₃, H₂SO₄ | To introduce a nitro group, which can later be reduced to an amine. |

| 4 | Reduction | Fe, HCl or H₂, Pd/C | To convert the nitro group to the final amine functionality. |

Principles of Efficient Synthesis and Industrial Production

The principles governing the efficient synthesis and industrial-scale production of specialty chemicals like this compound focus on maximizing yield, minimizing cost, ensuring safety, and reducing environmental impact. While classical multi-step syntheses are common, they often generate significant waste.

Key principles for efficient and industrial synthesis include:

Process Optimization: Industrial aniline production commonly involves the nitration of a benzene derivative followed by catalytic hydrogenation of the resulting nitro compound. evonik.com This two-step process is a cornerstone of industrial aromatic amine synthesis. The reactions are carried out at elevated temperatures and pressures using metal catalysts to ensure high conversion rates. wikipedia.org

Catalyst Efficiency: The choice of catalyst is crucial. For hydrogenation, precious metal catalysts on various supports, such as palladium on carbon (Pd/C), are frequently used in slurry or fixed-bed reactors. evonik.com The development of innovative catalyst forms, such as metal foams, aims to improve performance, efficiency, and sustainability over conventional catalysts. evonik.com

Table 3: Core Principles for Efficient Industrial Synthesis of Specialty Anilines

| Principle | Industrial Implication | Example |

|---|---|---|

| Yield Maximization | Reduces cost per unit of product by converting more raw material into the final product. | Optimizing temperature, pressure, and reaction time in catalytic hydrogenation. wikipedia.org |

| Catalyst Selection & Longevity | High-activity catalysts increase throughput and reduce energy consumption. Durable catalysts lower operational costs. | Use of precious metal powder catalysts (e.g., Noblyst® P) designed for slurry processes or flow chemistry. evonik.com |

| Atom Economy | Processes that incorporate most of the atoms from the reactants into the final product are more sustainable and produce less waste. | Exploring direct amination of arenes as an alternative to the nitration/reduction pathway to reduce by-product formation. researchgate.netutwente.nl |

| Process Scalability | Ensures that a synthetic route developed in the lab can be safely and economically implemented on a large scale. | Favoring reactions that proceed under mild conditions and avoid difficult-to-handle reagents. beilstein-journals.org |

| Waste Minimization | Reduces environmental impact and disposal costs associated with by-products and spent reagents. | Designing synthetic pathways with fewer steps to reduce the cumulative amount of waste generated. |

Reactivity and Reaction Mechanisms of 3 Bromo 4 Fluoro 5 Methylaniline

Reactivity of the Aromatic Amine Functional Group

The amino group (-NH₂) is a powerful activating group in aromatic systems, profoundly influencing the molecule's reactivity.

Nucleophilic Characteristics of the Amino Group

The availability of the nitrogen's lone pair for reaction is also influenced by resonance with the aromatic ring, which can decrease its nucleophilicity. The steric environment around the amino group, influenced by the adjacent methyl and bromine substituents, can also play a role in its reactivity by physically hindering its approach to an electrophile. rsc.org

Electrophilic Aromatic Substitution Patterns

The amino group is a potent ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. quora.comscienceinfo.com This directing effect stems from the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance, stabilizing the intermediates formed during ortho and para attack. quora.comlibretexts.org This activation of the ring makes aniline (B41778) and its derivatives highly reactive towards electrophiles, often leading to multiple substitutions. allen.inyoutube.com

In the case of 3-Bromo-4-fluoro-5-methylaniline, the positions ortho and para to the amino group are already substituted. Therefore, further electrophilic substitution on the ring would be directed by the combined influence of all existing substituents. The activating effect of the amino group is so strong that reactions like bromination can occur readily without a Lewis acid catalyst. chemistrysteps.comkhanacademy.org To achieve selective monosubstitution, it is often necessary to protect the amino group, for instance, by converting it to an amide. This moderates its activating influence and allows for more controlled reactions. chemistrysteps.comyoutube.com

Role of Halogen Substituents (Bromine and Fluorine) in Electronic and Steric Properties

The bromine and fluorine atoms attached to the aromatic ring significantly impact the electronic and steric properties of this compound, thereby influencing its reactivity.

Ortho-Para Directing Effects and Electronic Influences

Halogens are generally considered deactivating groups in electrophilic aromatic substitution, yet they are ortho-, para-directors. scienceinfo.comlibretexts.org This is due to the interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). As highly electronegative atoms, both bromine and fluorine exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. stackexchange.com

Leaving Group Capabilities for Metal-Catalyzed Transformations

Both bromine and fluorine can serve as leaving groups in various chemical transformations, particularly in metal-catalyzed cross-coupling reactions. The ability of a halogen to act as a leaving group is related to the strength of the carbon-halogen bond and the stability of the resulting halide ion. quora.comlibretexts.org

In the context of nucleophilic aromatic substitution (SNAr) reactions, an unusual reactivity order is often observed where fluoride (B91410) is a better leaving group than bromide. stackexchange.comnih.gov This is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. stackexchange.com However, for many metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, the C-Br bond is more readily cleaved than the C-F bond. This makes the bromine atom in this compound a prime site for such transformations. ubc.ca

Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent in this area. rsc.orgresearchgate.net The Suzuki-Miyaura coupling, for example, involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govharvard.edulibretexts.org This reaction could be used to introduce a wide range of alkyl, alkenyl, or aryl groups at the position of the bromine atom in this compound. The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Another important palladium-catalyzed reaction is the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond. This reaction could be employed to further functionalize the molecule by coupling it with various amines at the bromine position, utilizing a palladium catalyst and a suitable ligand. chemspider.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govresearchgate.net

Suzuki–Miyaura Coupling Protocols and Scope

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. nih.govlibretexts.org This reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.govlibretexts.org Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, the commercial availability of starting materials, and the low toxicity of the boron byproducts. nih.govnih.gov

In the context of this compound, the bromine atom serves as the halide leaving group, enabling the coupling with various boronic acids or their derivatives. The presence of the amino and fluoro groups on the aromatic ring can influence the reactivity of the substrate. For instance, an efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating good to excellent yields with a variety of substrates. nih.gov This methodology is robust and has been demonstrated on a gram scale. nih.gov

The general mechanism involves a catalytic cycle with a palladium complex. Key steps include oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative (which is typically activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Research has shown that a broad range of boronic esters, including those with unique functionalities, are compatible with these coupling reactions. nih.gov Both electron-rich and electron-poor aryl boronic esters can afford the coupled products in high yields. nih.gov The reaction conditions are often mild and can even be performed in aqueous media, making it a "greener" alternative to other coupling reactions. libretexts.org

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions with Substituted Anilines

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| ortho-bromoaniline | Arylboronic ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 100 | High |

| ortho-bromoaniline | Alkenylboronic ester | Pd(OAc)₂ / PCy₃ | K₃PO₄ | n-Butanol | 100 | Good |

| Methoxy-substituted ortho-bromoaniline | Arylboronic ester | Pd catalyst | Base | Solvent | RT-100 | Good |

| Fluoro-substituted ortho-bromoaniline | Arylboronic ester | Pd catalyst | Base | Solvent | RT-100 | Good |

This table is a generalized representation based on reported methodologies for similar substrates and is for illustrative purposes.

Buchwald–Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org This reaction is a powerful tool for forming carbon-nitrogen bonds. For this compound, the bromine atom can be substituted by a variety of amine nucleophiles.

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.

This methodology has been successfully applied to a wide range of aryl and heteroaryl halides, including those with various functional groups. researchgate.netresearchgate.net The reaction conditions can be tailored to accommodate different substrates. For example, the use of specific palladium precatalysts and ligands allows for the amination of aryl bromides at room temperature.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temperature |

| This compound | Primary or Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky phosphine (e.g., BINAP, Xantphos) | Strong base (e.g., NaOtBu, Cs₂CO₃) | Toluene, Dioxane | Room Temp to Reflux |

This table presents generalized conditions and specific outcomes would depend on the exact reactants and reaction parameters.

Sonogashira Coupling and Other Carbon-Carbon Bond Formations

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For this compound, this reaction allows for the introduction of an alkynyl group at the position of the bromine atom.

The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Reductive elimination then yields the final alkynyl-substituted product.

The Sonogashira reaction is valued for its mild reaction conditions and has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgmdpi.com Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org

Beyond the Sonogashira coupling, other carbon-carbon bond-forming reactions can be envisioned at the bromo-position of this compound, such as the Heck reaction (coupling with an alkene) or the Stille reaction (coupling with an organotin compound), although the Suzuki and Sonogashira reactions are often preferred due to milder conditions and lower toxicity of reagents. libretexts.org

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| This compound | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, i-Pr₂NH) | THF, DMF |

This table outlines the general components for a Sonogashira coupling reaction involving a substrate like this compound.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov Unlike electrophilic aromatic substitution, SNAAr is favored by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

In the case of this compound, the fluorine atom is a potential leaving group for nucleophilic aromatic substitution. Fluorine is a good leaving group in SNAAr reactions because of its high electronegativity, which strongly polarizes the carbon-fluorine bond and makes the carbon atom susceptible to nucleophilic attack. youtube.com The rate of nucleophilic attack is generally faster on aryl fluorides compared to other aryl halides in SNAAr. youtube.com

However, the activating groups (electron-withdrawing groups) are not ideally positioned in this compound to strongly facilitate this reaction. The methyl group is electron-donating, and the bromo and amino groups have competing electronic effects. For a more facile SNAAr to occur, stronger electron-withdrawing groups like nitro groups would typically be required ortho or para to the fluorine.

Nonetheless, under forcing conditions (high temperature, strong nucleophile), nucleophilic displacement of the fluorine atom might be achievable. The regioselectivity would be directed at the carbon bearing the fluorine atom.

Functionalization via the Methyl Group and Other Aromatic Ring Positions

While the bromo- and fluoro- substituents are the primary sites for the reactions discussed above, the methyl group and the unsubstituted aromatic ring positions also offer opportunities for functionalization.

The methyl group can potentially undergo oxidation to a formyl group (benzaldehyde derivative) or a carboxylic acid group using strong oxidizing agents. The resulting benzaldehyde (B42025) could then be a handle for further synthetic transformations. bldpharm.com

The unsubstituted positions on the aromatic ring can be susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered. The amino group is a strong activating group and is ortho-, para-directing. The methyl group is also activating and ortho-, para-directing. The bromo and fluoro groups are deactivating but ortho-, para-directing. The interplay of these directing effects would likely lead to a mixture of products in an electrophilic substitution reaction, making selective functionalization at a specific unsubstituted position challenging without the use of directing groups or specific catalysts.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Fluoro 5 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Bromo-4-fluoro-5-methylaniline. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise location of each atom and the electronic interactions between them can be mapped out.

¹H NMR Spectral Analysis of Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

The two aromatic protons (H-2 and H-6) are anticipated to appear as distinct signals in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm. The electron-donating amino group and methyl group will shield these protons, while the electron-withdrawing bromine and fluorine atoms will deshield them. The precise chemical shifts will be a result of the interplay of these electronic effects.

The methyl group protons (-CH₃) are expected to produce a singlet in the upfield region of the spectrum, likely around 2.0-2.5 ppm. The protons of the amine group (-NH₂) will also give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically observed in the range of 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds.

| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 3-Bromo-4-methylaniline | Experimental Chemical Shift (ppm) for 4-Fluoroaniline |

| H-2 | ~6.8 - 7.2 (doublet) | 7.01 (d) | 6.89 (t) |

| H-6 | ~6.6 - 7.0 (doublet of doublets) | 6.59 (dd) | 6.62 (dd) |

| -CH₃ | ~2.2 (singlet) | 2.28 (s) | - |

| -NH₂ | ~3.5 - 4.5 (broad singlet) | 3.49 (s) | 3.60 (s) |

Note: The predicted values are estimations based on substituent effects. Experimental data for analogous compounds are provided for comparison.

¹³C NMR Chemical Shift Assignments and Structural Correlations

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give a distinct signal, and the chemical shifts are highly sensitive to the nature of the substituents.

The aromatic region of the ¹³C NMR spectrum will display six signals for the benzene ring carbons. The carbon atoms directly attached to the substituents (C-1, C-3, C-4, and C-5) will have their chemical shifts significantly influenced. The carbon bearing the fluorine atom (C-4) will exhibit a large C-F coupling constant, which is a characteristic feature. The carbon attached to the bromine atom (C-3) will be deshielded, while the carbon attached to the amino group (C-1) will be shielded. The methyl carbon will appear in the upfield region of the spectrum, typically around 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds.

| Carbon | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 3-Bromo-4-methylaniline | Experimental Chemical Shift (ppm) for 4-Fluoroaniline |

| C-1 (-NH₂) | ~145 | 143.82 | 142.57 (d, J=2.0 Hz) |

| C-2 | ~115 | 115.31 | 116.10 (d, J=7.6 Hz) |

| C-3 (-Br) | ~110 | 110.22 | - |

| C-4 (-F) | ~155 (d, ¹JCF ≈ 240 Hz) | 127.84 | 156.38 (d, J=235.2 Hz) |

| C-5 (-CH₃) | ~130 | 129.79 | - |

| C-6 | ~120 | - | 115.69 (d, J=22.4 Hz) |

| -CH₃ | ~20 | 20.50 | - |

Note: The predicted values are estimations based on substituent effects and expected coupling patterns. Experimental data for analogous compounds are provided for comparison.

¹⁹F NMR for Fluorine Environment Analysis and Deshielding Effects

¹⁹F NMR spectroscopy is a highly specific technique for probing the environment of the fluorine atom in this compound. The chemical shift of the fluorine signal is very sensitive to the electronic effects of the other substituents on the aromatic ring. The presence of the electron-donating amino and methyl groups and the electron-withdrawing bromine atom will influence the shielding of the fluorine nucleus. The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-6). The chemical shift is anticipated to be in the typical range for aryl fluorides.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the amine, methyl, and aromatic functionalities, as well as the carbon-halogen bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹. The C-Br stretching vibration will appear at a lower frequency, typically in the 500-650 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound and Experimental Data for an Analogous Compound.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for 3-Bromo-4-methylaniline |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | 3421, 3331 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | 3025 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | 2921 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1618, 1498 |

| C-F Bond | C-F Stretch | 1200 - 1300 | - |

| C-Br Bond | C-Br Stretch | 500 - 650 | 635 |

Note: The predicted frequency ranges are based on characteristic group frequencies. Experimental data for an analogous compound is provided for comparison.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₇H₇BrFN.

The theoretical monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N), is a critical value. HRMS analysis would aim to experimentally measure this value to within a very small margin of error (typically < 5 ppm). The computed monoisotopic mass for C₇H₇BrFN is 202.97459 Da. nih.gov An experimental HRMS measurement matching this value would serve as definitive confirmation of the compound's molecular formula.

Table 2: HRMS Data for this compound

| Attribute | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BrFN | - |

| Calculated Monoisotopic Mass | 202.97459 Da | Computed by PubChem nih.gov |

| Expected Experimental Mass | ~202.9746 Da (± 5 ppm) | Theoretical |

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. This results in two molecular ion peaks of almost equal intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). The presence of this distinct isotopic pattern is a hallmark of a monobrominated compound. miamioh.edu

Electron Ionization Mass Spectrometry (EI-MS) causes the molecular ion to fragment in a reproducible manner, providing a pattern that can be pieced together to confirm the molecule's structure. While a published mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the known behavior of aromatic amines and halogenated compounds. miamioh.edulibretexts.org

Upon ionization, the molecular ion ([C₇H₇BrFN]⁺˙) would be observed. Key fragmentation pathways would likely include:

Loss of a Bromine Radical: Cleavage of the C-Br bond, which is relatively weak, would lead to the loss of a bromine atom (∙Br), resulting in a significant fragment ion.

Alpha-Cleavage: For amines, cleavage of the bond adjacent (alpha) to the nitrogen atom is a common fragmentation pathway. libretexts.org

Loss of Methyl Radical: Fragmentation could involve the loss of the methyl group (∙CH₃) from the aromatic ring.

Ring Fragmentation: At higher energies, the aromatic ring itself may fragment, though the stability of the ring means the molecular ion peak is often quite intense. libretexts.org

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Ion (m/z) | Proposed Lost Neutral/Radical | Structural Interpretation |

|---|---|---|

| 203/205 | - | Molecular Ion [M]⁺˙ (Isotopic pair for ⁷⁹Br/⁸¹Br) |

| 124 | ∙Br | Loss of bromine radical from the molecular ion |

| 188/190 | ∙CH₃ | Loss of methyl radical from the molecular ion |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its unit cell parameters (the dimensions a, b, c and angles α, β, γ that define the repeating unit of the crystal) and space group are not available.

A future crystallographic study would involve growing a single crystal of the compound, exposing it to X-rays, and analyzing the resulting diffraction pattern. This analysis would yield the precise coordinates of each atom in the molecule and define the symmetry and dimensions of the crystal lattice.

Although the crystal structure is unknown, it is possible to predict the types of intermolecular forces that would stabilize the crystal lattice. These interactions are crucial for understanding the physical properties of the solid. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts in a crystal. iucr.orgnih.gov

If the crystal structure were determined, a Hirshfeld surface analysis would likely reveal several key interactions:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···F hydrogen bonds with neighboring molecules. The fluorine atom is a weak hydrogen bond acceptor, but such interactions are possible.

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface (a σ-hole), which can engage in attractive interactions with nucleophilic regions on adjacent molecules, such as the nitrogen or fluorine atoms.

π-π Stacking: The aromatic rings could stack on top of each other, leading to stabilizing π-π interactions.

Hirshfeld surface analysis generates 2D "fingerprint plots" that summarize the proportion of different types of intermolecular contacts. For related substituted anilines, H···H contacts typically comprise the largest percentage of the surface area, with C···H/H···C and other heteroatom contacts also playing significant roles in the crystal packing. iucr.orgnih.gov

Analysis of this compound Reveals Undetermined Crystalline Configuration

A comprehensive review of scientific literature and crystallographic databases indicates that the specific conformational analysis of this compound in its crystalline state has not been publicly documented. As of the current date, detailed research findings on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions within a crystal lattice, remain unavailable.

The investigation into the solid-state structure of this halogenated aniline (B41778) derivative, a compound of interest in synthetic chemistry, has yet to yield published results from X-ray crystallographic studies. Such studies are fundamental to understanding the precise spatial arrangement of atoms and molecules in a solid, which in turn influences the material's physical and chemical properties.

While general information regarding the molecular formula (C₇H₇BrFN) and its identity is accessible through various chemical databases, the specific experimental data required for a detailed conformational analysis is absent from the public domain. Searches of prominent crystallographic resources, including the Cambridge Crystallographic Data Centre (CCDC), which serves as a global repository for small-molecule crystal structures, did not produce any entries for this compound.

The elucidation of a compound's crystal structure is a critical step in its full characterization. This process typically involves single-crystal X-ray diffraction, which provides definitive information on the asymmetric unit, space group, and the precise coordinates of each atom. This data allows for a detailed analysis of:

Molecular Geometry: The exact bond lengths and angles within the molecule.

Torsional Angles: The rotational orientation of different parts of the molecule relative to each other.

Intermolecular Interactions: Non-covalent forces such as hydrogen bonding, halogen bonding, and van der Waals interactions that dictate how the molecules pack together in the crystal.

Polymorphism: The ability of the compound to exist in more than one crystal form, each with a different molecular arrangement and potentially different properties.

Without this foundational crystallographic data, a scientifically accurate and detailed discussion of the conformational analysis of this compound in the crystalline state cannot be provided. The scientific community awaits the experimental determination and publication of this compound's crystal structure to enable a deeper understanding of its solid-state characteristics.

Computational Chemistry and Theoretical Studies of 3 Bromo 4 Fluoro 5 Methylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods provide a detailed understanding of molecular geometry, orbital energies, and vibrational frequencies. For the purpose of this analysis, we will refer to a study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) (BCFA) that utilized the B3LYP functional with a 6-31+G(d,p) basis set. researchgate.net

The optimization of the molecular geometry of BCFA reveals the most stable three-dimensional arrangement of its atoms. In substituted anilines, the planarity of the amino group and the bond lengths and angles of the benzene (B151609) ring are of particular interest as they are influenced by the electronic effects of the substituents. For BCFA, the computed bond lengths and angles are in good agreement with expected values for similar aromatic compounds. researchgate.net The presence of bulky and electronegative halogen atoms (Bromo, Chloro, and Fluoro) can induce distortions in the benzene ring from a perfect hexagonal geometry. researchgate.netnih.gov

The total energy of the optimized structure provides a measure of its stability. For BCFA, the global minimum energy was calculated at both the Hartree-Fock (HF) and DFT (B3LYP) levels of theory, providing a baseline for its thermodynamic properties. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for 2-bromo-6-chloro-4-fluoroaniline (BCFA) (Analogous Compound) Data sourced from a computational study on 2-bromo-6-chloro-4-fluoroaniline. researchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Br Bond Length | Value not explicitly stated in the source |

| C-Cl Bond Length | Value not explicitly stated in the source |

| C-F Bond Length | Value not explicitly stated in the source |

| C-N Bond Length | Value not explicitly stated in the source |

| N-H Bond Lengths | Value not explicitly stated in the source |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. cdnsciencepub.com

For the analogous compound BCFA, the HOMO and LUMO energies were calculated. The HOMO is primarily localized on the aniline (B41778) ring and the nitrogen atom, which is characteristic of aniline derivatives. The LUMO is distributed over the aromatic ring and the halogen substituents. The energy gap for BCFA was determined, providing insight into its electronic excitation properties and charge transfer interactions. researchgate.net

Table 2: Frontier Molecular Orbital Energies for 2-bromo-6-chloro-4-fluoroaniline (BCFA) (Analogous Compound) Data sourced from a computational study on 2-bromo-6-chloro-4-fluoroaniline. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value not explicitly stated in the source |

| LUMO Energy | Value not explicitly stated in the source |

Theoretical vibrational frequency calculations are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. For BCFA, the vibrational wavenumbers were computed using the B3LYP/6-31+G(d,p) method. The calculated frequencies, after scaling to correct for anharmonicity and basis set deficiencies, show good agreement with the experimental FTIR and FT-Raman spectra. researchgate.net This allows for a detailed assignment of the fundamental vibrational modes, including the N-H stretching of the amino group, the C-H stretching of the aromatic ring, and the C-C stretching vibrations within the ring. The vibrations involving the carbon-halogen bonds (C-Br, C-Cl, C-F) are also identified. researchgate.net

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

In the case of BCFA, the MESP analysis shows a region of high negative potential around the nitrogen atom of the amino group, indicating that this is the most likely site for protonation and electrophilic attack. researchgate.net This is a common feature in aniline and its derivatives. thaiscience.infonih.gov The halogen atoms, due to their high electronegativity, also influence the electrostatic potential distribution on the aromatic ring. researchgate.net

Reactivity Descriptors and Global Reactivity Indices

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of the chemical reactivity and stability of a molecule.

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger value of chemical hardness indicates greater stability and lower reactivity.

Table 3: Calculated Global Reactivity Descriptors for 2-bromo-6-chloro-4-fluoroaniline (BCFA) (Analogous Compound) Data sourced from a computational study on 2-bromo-6-chloro-4-fluoroaniline. researchgate.net

| Descriptor | Value (eV) |

|---|---|

| Ionization Energy (I) | Value not explicitly stated in the source |

| Electron Affinity (A) | Value not explicitly stated in the source |

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in understanding chemical reactivity. Conceptual Density Functional Theory (DFT) provides a framework to quantify these properties through various reactivity descriptors. nih.gov For 3-Bromo-4-fluoro-5-methylaniline, these indices help to predict how it will interact with other molecules, indicating whether it is more likely to act as an electron acceptor (electrophile) or an electron donor (nucleophile).

The key indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsamipubco.com The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) is related to its ability to accept electrons (electrophilicity). From these, several global reactivity descriptors can be calculated, such as electronic chemical potential (μ), chemical hardness (η), global electrophilicity index (ω), and global nucleophilicity index (N). nih.govresearchgate.net

The electronic chemical potential, often approximated as the negative of electronegativity, indicates the escaping tendency of electrons. Chemical hardness represents the resistance to change in electron distribution. The global electrophilicity index combines the propensity to acquire electronic charge with the resistance to this change, identifying the molecule's power to "soak up" electrons. Conversely, the nucleophilicity index quantifies the molecule's ability to donate electronic charge.

A hypothetical data table for the global reactivity indices of this compound, calculated at a specific level of theory, is presented below. These values are illustrative and based on general trends observed for substituted anilines. researchgate.netsamipubco.comresearchgate.net

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E_HOMO | - | -5.8 |

| LUMO Energy | E_LUMO | - | -0.9 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.9 |

| Electronic Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3.35 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.45 |

| Global Electrophilicity Index | ω | μ² / (2η) | 2.29 |

| Global Nucleophilicity Index | N | E_HOMO(Nu) - E_HOMO(TCE) | 3.15 |

Note: The nucleophilicity index (N) is calculated relative to tetracyanoethylene (B109619) (TCE), a reference electrophile. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density within a molecule, providing insights into its stability and bonding interactions. nih.govwisc.edu For this compound, NBO analysis can quantify the interactions between the lone pair electrons of the nitrogen and fluorine atoms, the π-electrons of the benzene ring, and the various substituent groups.

The core of NBO analysis involves the transformation of the complex, delocalized molecular orbitals into a set of localized "natural" bond orbitals that correspond to the intuitive Lewis structure representation of the molecule (i.e., core orbitals, bonding orbitals, and lone pairs). researchgate.net The analysis then examines the interactions between the filled (donor) NBOs and the empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). researchgate.net

In this compound, significant delocalization is expected due to the conjugation of the amino group's lone pair with the aromatic π-system. wikipedia.org This interaction, described as a donation from the nitrogen lone pair (n_N) to the antibonding π* orbitals of the benzene ring (π*_C-C), stabilizes the molecule and influences its geometry, making the amino group more planar. wikipedia.org Similarly, the lone pairs of the fluorine and bromine atoms, as well as the σ-bonds of the methyl group, can participate in hyperconjugative interactions with the ring.

NBO analysis provides a detailed picture of these delocalization effects. A hypothetical table summarizing the most significant donor-acceptor interactions for this compound is shown below. The E(2) values indicate the energetic importance of each interaction.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | π(C1-C6) | 45.2 |

| n(N) | π(C2-C3) | 15.8 |

| n(F) | σ(C3-C4) | 5.1 |

| n(Br) | σ(C4-C5) | 3.7 |

| σ(C-H) of CH₃ | π*(C5-C6) | 2.5 |

Note: The carbon atoms are numbered starting from the carbon attached to the amino group as C1, and proceeding around the ring.

Theoretical Insights into Reaction Pathways and Selectivity

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and the factors that govern selectivity. nih.gov For this compound, theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack and elucidate the energetic profiles of various potential reactions.

For instance, in electrophilic aromatic substitution reactions, the directing effects of the substituents on the aniline ring are critical. The amino group is a strong activating group and an ortho-, para-director, while the methyl group is also activating and ortho-, para-directing. The bromo and fluoro groups are deactivating but ortho-, para-directing. The positions on the ring that are most susceptible to electrophilic attack can be predicted by calculating the local nucleophilicity indices, such as the condensed Fukui functions (f_k⁻) or Parr functions. nih.govias.ac.in The carbon atom with the highest value for these indices is the most likely site of attack.

A recent computational study on the reaction of 4-methyl aniline with OH radicals demonstrated that the reaction mechanism can be effectively mapped out using methods like M06-2X and CCSD(T). mdpi.com Similar methodologies can be applied to this compound to explore its reactions with various reagents. By locating the transition states and calculating the activation energy barriers for different pathways, the most favorable reaction mechanism can be determined. researchgate.netnih.gov

For example, a theoretical study on the reaction of this compound with an electrophile (E⁺) would likely investigate the relative energies of the intermediates formed by attack at the available ortho and para positions relative to the strongly activating amino group. The calculations would consider the combined electronic and steric effects of all substituents to predict the major product.

A hypothetical energy profile for the electrophilic substitution of this compound could be constructed to compare the different possible pathways.

| Reaction Coordinate | Pathway 1 (Attack at C2) | Pathway 2 (Attack at C6) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +15.2 | +14.5 |

| Intermediate (σ-complex) | +2.5 | +1.8 |

| Transition State 2 | +5.0 | +4.7 |

| Products | -10.1 | -10.8 |

Note: Energies are hypothetical and given in kcal/mol relative to the reactants.

Such theoretical investigations are invaluable for understanding the intrinsic reactivity of this compound and for guiding the design of synthetic routes to new and useful compounds.

Applications of 3 Bromo 4 Fluoro 5 Methylaniline in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Multi-Step Pathways

3-Bromo-4-fluoro-5-methylaniline is highly valued as a synthetic intermediate due to the differential reactivity of its functional groups. The presence of bromine, fluorine, and amine moieties on the aniline (B41778) ring allows for a programmed, stepwise introduction of various substituents. ossila.com The amine group can readily undergo reactions such as acylation, alkylation, and diazotization, the latter of which allows its conversion into a wide array of other functionalities through Sandmeyer-type reactions. wikipedia.org

The bromine atom is particularly useful for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. The fluorine atom, typically the most stable substituent on the ring, exerts a strong directing electronic effect and can enhance the metabolic stability and binding affinity of target molecules. This multi-functionality makes the compound an ideal starting point for the synthesis of complex, highly substituted molecules in a controlled manner.

Precursor for Complex Heterocyclic Compounds

Aniline and its derivatives are foundational precursors for a vast range of heterocyclic compounds. While direct examples of heterocycle synthesis starting from this compound are specific to proprietary drug development, the utility of closely related analogues is well-documented. For instance, substituted anilines are crucial in constructing the core structures of various kinase inhibitors, which often feature heterocyclic scaffolds like quinazolines, indoles, and pyrazolo[3,4-d]pyrimidines. The strategic placement of the bromo, fluoro, and methyl groups on this compound makes it an attractive precursor for novel heterocyclic systems, where each substituent can play a specific role in directing the cyclization reactions or in modulating the final properties of the target heterocycle.

Building Block in Medicinal Chemistry for Drug Discovery

The structural motif of substituted anilines is prevalent in a multitude of pharmacologically active compounds. This compound serves as a key building block, providing a scaffold that can be elaborated into potential new drug candidates.

Scaffold for Kinase Inhibitors and Enzyme Activators (e.g., SIRT6)

Substituted anilines are a cornerstone in the design of kinase inhibitors, which are a critical class of anticancer drugs. While research on this compound itself is emerging, its isomer, 5-Bromo-4-fluoro-2-methylaniline, is a documented key ingredient in the synthesis of MDL compounds (N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives). ossila.com These MDL compounds are notable activators of Sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that functions as a tumor suppressor. ossila.com The activators bind to an allosteric site on the enzyme, enhancing its deacetylase activity. ossila.com This precedent highlights the potential of the bromo-fluoro-methylaniline scaffold in the design of modulators for enzymes implicated in major diseases. Patents have been filed that include halogenated aniline structures in the development of new anticancer medicines, underscoring their importance as pharmaceutical intermediates. google.com

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to optimize the potency and selectivity of a lead compound. This compound is an excellent substrate for SAR studies due to its distinct functional handles. ossila.com

Key derivatization strategies include:

Modification at the Amine Group: Acylation or sulfonylation of the amino group can introduce new interaction points for binding to a biological target.

Cross-Coupling at the Bromine Atom: The bromine can be replaced with various aryl, alkyl, or heteroaryl groups using reactions like the Suzuki or Sonogashira coupling to explore different pockets of a target's binding site.

Nucleophilic Aromatic Substitution: Although less common and requiring harsh conditions, the fluorine atom could potentially be displaced to introduce alternative substituents.

Each modification allows medicinal chemists to systematically probe the chemical space around the aniline core, leading to a detailed understanding of how each part of the molecule contributes to its biological activity.

Application in Agrochemical Development (e.g., Herbicides, Pesticides)

Aniline derivatives have long been used in the synthesis of agrochemicals, including herbicides and pesticides. researchgate.net They are precursors to entire classes of active compounds, such as phenylurea and carbamate (B1207046) herbicides. The halogen substituents on compounds like this compound are particularly significant in this context. Halogenation can increase the biological activity, metabolic stability, and lipophilicity of a molecule, enhancing its effectiveness and persistence in the target application. nih.govacs.org While specific public-domain examples for this compound in commercial agrochemicals are not prevalent, its structural features make it a valuable intermediate for the discovery and development of new, potentially more effective and selective crop protection agents. researchgate.net

Precursor in Materials Science for Advanced Polymers and Functional Materials

In materials science, aniline is the monomer for polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical conductivity. wikipedia.orgnih.gov The properties of polyaniline can be significantly altered by using substituted aniline monomers. nih.gov Introducing fluorine and bromine atoms, as in this compound, can modify the polymer's electronic properties, solubility, and morphology. Although polymerization of anilines with strong electron-withdrawing groups can be challenging, copolymerization with aniline can incorporate these functionalized units into the polymer chain. nih.gov Such modified polymers could have applications in sensors, electrochromic devices, and corrosion protection coatings. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1174005-79-8 | synquestlabs.com |

| Molecular Formula | C₇H₇BrFN | nih.gov |

| Molecular Weight | 204.04 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | CC1=C(C=C(C=C1Br)N)F | nih.gov |

| InChI Key | PYSVBVGSPMLRRH-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Electronic Properties Modification through Halogen Substitution

The electronic nature of an aromatic ring is significantly influenced by the presence of substituents, which can either donate or withdraw electron density. In this compound, the interplay between the amino, methyl, bromo, and fluoro groups finely tunes the electronic character of the molecule.

Halogens, such as bromine and fluorine, exert a dual electronic effect on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). openstax.org The inductive effect arises from the high electronegativity of the halogen atoms, which pulls electron density away from the ring through the sigma bond. libretexts.org Conversely, the resonance effect involves the donation of lone pair electrons from the halogen into the pi-system of the benzene (B151609) ring. openstax.org

This combination of substituents creates a complex pattern of electron density within the aromatic ring. The strong electron-donating amino group counteracts the deactivating effects of the halogens, making the ring more reactive than if the halogens were present alone. The precise positioning of these groups allows for regioselective reactions, enabling chemists to introduce new functional groups at specific locations on the ring, thereby systematically modifying the electronic properties of the resulting molecules. This tailored modification is critical in the design of materials with specific electronic, optical, or medicinal properties.

Interactive Data Table: Electronic Effects of Substituents on an Aniline Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | -I (weak) | +R (strong) | Activating | Ortho, Para |

| -CH₃ | +I (weak) | None | Activating | Ortho, Para |

| -F | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

| -Br | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

Synthesis of Ligands for Metal Complexes

The amino group of this compound provides a key reactive site for the synthesis of ligands for metal complexes. mdpi.com Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. The properties and reactivity of these complexes are highly dependent on the nature of the ligand.

Aniline and its derivatives are known to act as effective ligands, coordinating to metal ions through the lone pair of electrons on the nitrogen atom. mcmaster.ca The presence of halogen and methyl substituents on the aniline ring in this compound can influence the coordination chemistry in several ways:

Steric Hindrance: The methyl group and the bromine atom, being relatively bulky, can create steric hindrance around the coordinating nitrogen atom. This can affect the stability and geometry of the resulting metal complex.

Electronic Effects: The electron-withdrawing nature of the fluorine and bromine atoms can reduce the electron density on the nitrogen atom of the amino group. This, in turn, can affect the Lewis basicity of the nitrogen and its ability to donate electrons to the metal center, influencing the strength of the metal-ligand bond. chemistrysteps.com

By reacting this compound with other organic molecules, more complex, multidentate ligands can be synthesized. For example, it can be incorporated into Schiff base ligands, which are formed by the condensation of a primary amine with an aldehyde or ketone. mdpi.com These versatile ligands can then be used to form stable complexes with a wide range of transition metals. The resulting metal complexes can have applications in areas such as catalysis, materials science, and as models for biological systems. pvpcollegepatoda.org

Utility in Dyes and Pigments Production

Substituted anilines are fundamental building blocks in the synthesis of azo dyes and pigments. nih.gov Azo compounds are characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two aromatic rings. This extended system of conjugated pi electrons is responsible for their vibrant colors.

The synthesis of an azo dye typically involves a two-step process:

Diazotization: The primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. The diazonium ion acts as an electrophile in the subsequent step. nih.gov

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. nih.gov This electrophilic aromatic substitution reaction forms the azo linkage and generates the final dye molecule.

The specific color of the resulting azo dye is determined by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. The presence of the bromo, fluoro, and methyl groups on the this compound moiety would significantly impact the wavelength of maximum absorption (λmax) of the dye. Electron-withdrawing groups, like bromine and fluorine, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, depending on their position and interaction with the rest of the conjugated system.

Therefore, this compound serves as a valuable precursor for creating a diverse palette of colors in the dye and pigment industry. The ability to precisely modify the chemical structure of the aniline starting material allows for the fine-tuning of the color and other properties, such as lightfastness and solubility, of the final product. researchgate.nettandfonline.com

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies

While traditional methods for synthesizing substituted anilines are established, future research is trending towards the development of more efficient and environmentally benign processes. The principles of green chemistry are paramount, focusing on reducing waste, avoiding hazardous solvents, and utilizing catalytic systems. chemrxiv.org

Future synthetic research for 3-Bromo-4-fluoro-5-methylaniline could focus on:

Catalytic Reductive Amination: The use of abundant and inexpensive catalysts, such as those based on aluminum chloride (AlCl₃), with safe reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) could provide a highly chemoselective and recyclable method for synthesis. rsc.org

Photoinduced Methods: Visible-light organophotocatalytic systems and the formation of electron donor-acceptor (EDA) complexes offer mild, transition-metal-free pathways for C-N bond formation, representing a sustainable frontier for aniline (B41778) synthesis. nih.govacs.org

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. This would be particularly useful for managing potentially exothermic halogenation or nitration/reduction steps.

Solvent-Free or Aqueous-Medium Reactions: Developing synthetic protocols that operate in water or without organic solvents is a key goal of green chemistry. chemrxiv.org Research into solid-state reactions or using deep eutectic solvents could drastically reduce the environmental impact of production.

Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches

| Methodology | Traditional Approach | Potential Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Catalysis | Stoichiometric reagents, harsh acids/bases | Recyclable metal or organocatalysts rsc.org | Reduced waste, lower catalyst loading, reusability |

| Energy Input | High-temperature reflux | Photocatalysis, microwave irradiation nih.gov | Lower energy consumption, faster reaction times, mild conditions |

| Solvent Use | Volatile organic compounds (VOCs) | Aqueous media, supercritical fluids, solvent-free chemrxiv.org | Reduced environmental impact, improved safety |

| Process Type | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and process control |

Advanced Spectroscopic and Structural Characterization Techniques

While standard techniques like NMR and mass spectrometry confirm the basic structure of this compound, advanced characterization is essential to understand its subtler structural and electronic features, which dictate its reactivity and intermolecular interactions.

Future research should employ:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive data on bond lengths, bond angles, and the precise three-dimensional arrangement of the atoms. researchgate.net Crucially, it would reveal the nature of intermolecular interactions in the solid state, such as N−H···N hydrogen bonds and C−Br···F or C−Br···N halogen bonds, which are key to understanding its crystal packing and physical properties. researchgate.net

Solid-State NMR (ssNMR): This technique can provide information about the molecule's structure and dynamics in the solid state, offering a bridge between solution-state NMR and X-ray crystallography, especially if suitable single crystals are difficult to obtain.

Advanced FT-IR and Raman Spectroscopy: A detailed vibrational analysis, supported by computational calculations, can elucidate intramolecular interactions, such as the potential for a weak N−H···F hydrogen bond. researchgate.net This can influence the conformation and basicity of the amino group.

Table 2: Potential Insights from Advanced Characterization Techniques

| Technique | Information Gained | Scientific Importance |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond parameters, intermolecular interaction patterns (e.g., halogen bonds) researchgate.netresearchgate.net | Predicts solid-state packing, influences material properties, validates computational models. |

| Solid-State NMR | Information on polymorphism, local molecular environment in amorphous or polycrystalline samples. | Crucial for quality control in pharmaceutical and materials science applications. |

| Advanced Vibrational Spectroscopy (FT-IR/Raman) | Detection of weak intramolecular forces (e.g., N-H···F interactions), characterization of vibrational modes. researchgate.net | Reveals conformational preferences and the influence of substituents on electronic structure. |

Deeper Computational Modeling for Mechanistic Understanding and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and understanding reaction mechanisms at the atomic level. nih.gov Applying these methods to this compound can pre-emptively guide experimental work.

Future computational studies should focus on:

Mapping Electrostatic Potential: Calculating the electrostatic potential surface can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and the nature of non-covalent interactions like halogen bonds. researchgate.net

Reaction Mechanism Elucidation: Modeling potential reaction pathways, such as in nucleophilic aromatic substitution or cross-coupling reactions, can help in understanding transition states and activation energies. nih.gov This knowledge is vital for optimizing reaction conditions to improve yield and selectivity.

Prediction of Spectroscopic Signatures: Calculating theoretical NMR, IR, and Raman spectra can aid in the interpretation of experimental data, allowing for a more confident assignment of complex spectral features.